2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime
Description
Properties
IUPAC Name |
3-(hydroxyamino)-1,4-benzothiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUYBWNEVQFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)S2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469584 | |
| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903891-96-3 | |
| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h 1,4 Benzothiazine 2,3 4h Dione 3 Oxime and Its Functionalized Derivatives
Foundational Synthetic Routes to the 1,4-Benzothiazine Skeleton
The synthesis of the 1,4-benzothiazine heterocyclic system is a well-explored area of organic chemistry, primarily relying on the versatile precursor, 2-aminobenzenethiol. nih.gov This nucleophilic building block can be cyclized with a variety of electrophilic partners to construct the fused thiazine (B8601807) ring.
Cyclization Reactions Involving 2-Aminobenzenethiol Derivatives
A primary and widely utilized method for constructing the 1,4-benzothiazine core involves the condensation and cyclization of 2-aminobenzenethiol (also known as 2-aminothiophenol (B119425), 2-ATP) with bifunctional electrophiles. The dual nucleophilicity of 2-ATP, possessing both a soft nucleophile (thiol) and a hard nucleophile (amine), allows for sequential or concerted reactions to form the six-membered thiazine ring.
Common strategies include reactions with:
α-Halo ketones or esters: The sulfur atom of 2-ATP initially displaces the halide, followed by an intramolecular condensation between the amino group and the carbonyl to form the benzothiazine ring.
1,3-Dicarbonyl Compounds: The reaction of 2-ATP with β-dicarbonyls, such as acetylacetone, provides direct access to functionalized 1,4-benzothiazines. nih.gov These reactions can be performed under various conditions, including room temperature or reflux, and are sometimes facilitated by catalysts. nih.gov
Acetylenic Esters: Conjugate addition of the thiol group of 2-ATP to an acetylenic ester, like diethyl acetylenedicarboxylate, is followed by intramolecular cyclization to yield a 3-oxo-1,4-benzothiazine derivative. nih.gov
Epoxides: The reaction of 2-aminobenzenethiol with α-cyano α-alkoxy carbonyl epoxides proceeds via a regioselective opening of the epoxide ring by the sulfur atom, followed by cyclization involving the nitrogen atom, to yield functionalized 1,4-benzothiazines. acgpubs.org
The table below summarizes representative examples of these cyclization reactions.
| Reactant for 2-ATP | Catalyst/Solvent | Conditions | Product Type | Yield |
| Acetylacetone | Methanol (B129727) | Room Temp, 2 days | 1-(3-methyl-4H-benzo nih.govresearchgate.netthiazin-2-yl) ethenone | 98% nih.gov |
| Penta-2,4-dione | Ethanol | Room Temp, 24 h | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone | 36% nih.gov |
| Diethyl acetylenedicarboxylate | None | Room Temp, 5 min | Ethyl(3-oxo- nih.govresearchgate.netbenzothiazin-2-ylidene)acetate | High nih.gov |
| α-Cyano α-alkoxy carbonyl epoxides | Acetonitrile (B52724) | Reflux | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylate | Good acgpubs.org |
Oxidative Cycloaddition Approaches
Oxidative methods provide an alternative route to the 1,4-benzothiazine skeleton, often allowing for the use of more varied or simple starting materials. These reactions involve the in-situ formation of a key bond through an oxidation step. For instance, the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds can be achieved using various oxidizing systems. nih.gov Another approach involves a three-component reaction between anilines, methyl ketones, and elemental sulfur, which proceeds via an iodide-catalyzed aerobic C-H functionalization to assemble the 1,4-benzothiazine ring system.
Specific Synthesis of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime
The synthesis of the target compound, this compound, is best approached through a two-step process: the initial formation of the dione (B5365651) precursor followed by a selective oximation reaction.
Reactant Pathways and Intermediates
The key intermediate for the synthesis is 2H-1,4-Benzothiazine-2,3(4H)-dione . This dione is synthesized via a cyclocondensation reaction between 2-aminobenzenethiol and an oxalic acid derivative. The most common and reactive derivative for this purpose is oxalyl chloride.
The proposed pathway is as follows:
Acylation: 2-aminobenzenethiol is treated with oxalyl chloride. The reaction likely proceeds through a double acylation mechanism. The more nucleophilic sulfur atom and the amino nitrogen atom of 2-aminobenzenethiol attack the two electrophilic carbonyl carbons of oxalyl chloride.
Cyclization: The resulting acyclic intermediate rapidly undergoes an intramolecular cyclization, eliminating two molecules of hydrogen chloride (HCl) to form the stable, six-membered heterocyclic dione ring structure of 2H-1,4-Benzothiazine-2,3(4H)-dione. This reaction is analogous to the formation of benzothiazoles from 2-aminobenzenethiol and acyl chlorides. nih.gov The use of diethyl oxalate (B1200264) in place of oxalyl chloride is also a viable, albeit typically slower, method that results in the elimination of ethanol. nih.govnih.gov
Conditions for Oxime Formation at the 3-Position
Once the 2H-1,4-Benzothiazine-2,3(4H)-dione intermediate is obtained, the 3-oxime is formed by a standard condensation reaction with hydroxylamine (B1172632).
The reaction conditions are based on the selective reactivity of the two carbonyl groups:
C2-Carbonyl: This group is part of a thioester and amide-like system (a thiocarbamate), making it relatively unreactive towards nucleophiles like hydroxylamine under standard conditions.
C3-Carbonyl: This group is a ketone and is significantly more electrophilic and reactive than the C2-carbonyl.
Therefore, treating the dione with one equivalent of hydroxylamine hydrochloride (NH₂OH·HCl) results in a selective reaction at the C3-position. The reaction is typically carried out by refluxing the dione and hydroxylamine hydrochloride in a protic solvent such as ethanol. A mild base, like sodium acetate (B1210297) or pyridine, is often added to neutralize the liberated HCl, which drives the reaction to completion and prevents unwanted side reactions. This yields the desired this compound.
Preparation of Structurally Related Oxime and Dioxime Compounds
The chemistry of 2H-1,4-Benzothiazine-2,3(4H)-dione allows for the preparation of other related oxime structures, most notably the corresponding dioxime. The compound (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime has been synthesized and characterized. researchgate.net
The synthesis of the dioxime is achieved by modifying the conditions used for the mono-oxime formation. By reacting the 2H-1,4-Benzothiazine-2,3(4H)-dione precursor with an excess of hydroxylamine (typically two or more equivalents) under more forcing conditions (e.g., prolonged heating), condensation can occur at both the C2 and C3 carbonyl positions. Despite the lower reactivity of the C2-carbonyl, the use of excess reagent and higher energy input can drive the formation of the dioxime. The resulting (2H)-1,4-benzothiazine-2,3-(4H)-dione dioxime has been used as a ligand (H₂L) in the synthesis of diorganotin(IV) complexes. researchgate.net
Synthesis of 2H-1,4-Benzothiazine-2,3(4H)-dionedioxime from 2-Aminothiophenol and Dichloroglyoxime (B20624)
The reaction of 2-aminothiophenol with dichloroglyoxime in an alkaline solution of methanol has been reported as a direct route to (2E,3E)-2H-1,4-benzothiazine-2,3(4H)-dionedioxime. asianpubs.org This synthesis provides a foundational method for accessing the dioxime derivative of the core benzothiazine structure.
Under different reaction conditions, the interaction between 2-aminothiophenol and dichloroglyoxime can also yield other products, such as (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide and bis(2-aminophenyl) (1Z,2Z)-N1,N2-dihydroxyethane bis-(imidothioate). asianpubs.org Notably, these alternative products can be subsequently converted to the primary benzothiazine dionedioxime product in the presence of additional dichloroglyoxime, highlighting a versatile reaction pathway that can be directed toward the desired heterocyclic scaffold. asianpubs.org
A typical experimental procedure involves the dropwise addition of dichloroglyoxime to a stirring solution of 2-aminothiophenol in the presence of a base like sodium bicarbonate at reduced temperatures (-5 °C). asianpubs.org The resulting benzothiazine dionedioxime can be isolated and purified by recrystallization.
Table 1: Products from the Reaction of 2-Aminothiophenol with Dichloroglyoxime
| Compound Name | Structure | Reaction Conditions | Reference |
|---|---|---|---|
| (2E,3E)-2H-1,4-Benzothiazine-2,3(4H)-dionedioxime | Alkaline MeOH | asianpubs.org | |
| (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide | EtOH, NaHCO3, -5 °C | asianpubs.org |
Regio- and Stereoselective Synthesis of Oxime Moieties
The synthesis of oximes from carbonyl compounds can result in a mixture of (E) and (Z) isomers, making stereoselective control a significant challenge in organic synthesis. pku.edu.cnresearchgate.net Traditional methods often depend on the steric hindrance of substituents on the substrate to favor one isomer over the other. pku.edu.cn However, recent advancements have focused on developing catalytic methods to achieve high stereoselectivity.
For instance, the reaction of aldehydes or ketones with hydroxylamine hydrochloride can be catalyzed to selectively produce either the (E) or (Z) oxime isomer. The use of CuSO4 as a catalyst under mild, solid-state conditions has been shown to favor the formation of (E)-oximes, while using K2CO3 under similar conditions selectively yields (Z)-oximes. researchgate.netthieme-connect.com This catalytic control is crucial for synthesizing specific isomers of oxime-functionalized benzothiazines, which may exhibit different biological activities or serve as precursors for further stereospecific transformations.
The regioselectivity of oxime formation is particularly relevant when the benzothiazine ring contains multiple carbonyl groups or prochiral centers. In the synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, the regioselectivity is dictated by the nucleophilicity of the sulfur and nitrogen atoms of 2-aminothiophenol. The sulfur atom preferentially attacks the more electrophilic carbon of the epoxide ring, guiding the subsequent cyclization and formation of the benzothiazine core. acgpubs.orgresearchgate.net While this controls the formation of the heterocyclic ring, the subsequent oximation of a dione, such as 2H-1,4-Benzothiazine-2,3(4H)-dione, would require careful selection of reagents and conditions to control which carbonyl group reacts and in which stereochemical orientation.
Advanced Synthetic Strategies for Benzothiazine Modification
1,3-Dipolar Cycloaddition Reactions for Heterocyclic Annulation
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This strategy has been effectively applied to benzothiazine derivatives to create novel, fused heterocyclic systems. In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted, stereospecific process. wikipedia.orgfrontiersin.org
A key example involves the functionalization of the 2H-1,4-benzothiazin-3(4H)-one scaffold. By introducing a propargyl group at the N-4 position, the benzothiazine is transformed into a potent dipolarophile. This alkyne-functionalized benzothiazine can then undergo a Huisgen 1,3-dipolar cycloaddition with various organic azides. nih.gov
The reaction can be conducted under thermal conditions, often leading to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. nih.gov However, employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides exclusive formation of the 1,4-disubstituted triazole derivatives in high yields. nih.gov This method allows for the annulation of a triazole ring onto the benzothiazine core, creating complex molecular architectures. nih.gov
Table 2: 1,3-Dipolar Cycloaddition for Benzothiazine Functionalization
| Dipolarophile | 1,3-Dipole | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | Organic Azides | Huisgen Cycloaddition (Thermal) | Mixture of 1,4- and 1,5-triazole regioisomers | nih.gov |
Nucleophile-Induced Ring Contractions and Rearrangements
The 1,4-benzothiazine scaffold is susceptible to ring contraction and rearrangement reactions when subjected to nucleophilic attack. These transformations provide access to alternative heterocyclic systems, most notably the isomeric 1,3-benzothiazole core.
A significant example of this reactivity is observed in pyrrolo[2,1-c] thieme-connect.combeilstein-journals.orgbenzothiazine-1,2,4-triones. beilstein-journals.org When these complex benzothiazine derivatives are treated with nucleophiles such as alkanols, benzylamine, or arylamines, they undergo a 1,4-thiazine ring contraction. beilstein-journals.orgnih.govresearchgate.net The proposed mechanism involves the cleavage of the S–C bond within the 1,4-benzothiazine moiety by the nucleophile. This step generates a 1-(2-thiophenyl)pyrrole derivative as a transient intermediate, which then undergoes an intramolecular cyclization to yield the more stable, fused pyrrolo[2,1-b] asianpubs.orgbeilstein-journals.orgbenzothiazole (B30560) product. beilstein-journals.org
This reaction is highly dependent on the nature of the nucleophile; while alcohols and certain amines are effective, alkylamines have been found to be unsuitable for inducing the rearrangement. beilstein-journals.org This nucleophile-induced ring contraction represents a sophisticated strategy for converting 1,4-benzothiazine systems into their 1,3-benzothiazole isomers.
One-Pot Multi-Component Synthetic Protocols
One-pot, multi-component reactions are highly efficient strategies for synthesizing complex molecules like functionalized 1,4-benzothiazines from simple, readily available starting materials in a single step. nih.gov These protocols are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govrsc.org
A prevalent one-pot method for synthesizing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol with a 1,3-dicarbonyl compound. nih.gov Various catalysts and reaction media have been employed to optimize this transformation:
Oxidative Cyclocondensation: Using an oxidizing agent like m-CPBA/2-IBX in acetonitrile promotes the reaction between 2-aminothiophenol and 1,3-dicarbonyls, yielding 1,4-benzothiazine derivatives in moderate to excellent yields (49–89%). nih.gov
Green Chemistry Approaches: Polyethylene glycol (PEG-200) has been used as a recyclable, eco-friendly reaction medium and catalyst, facilitating the reaction at 80 °C to produce excellent yields (76–98%) without the need for metal catalysts. nih.gov
Carbocatalysis: Graphene oxide has been demonstrated as an efficient metal-free carbocatalyst for the synthesis of diversely functionalized 1,4-benzothiazines from the same starting materials, achieving high yields (75–88%) under solvent-free conditions. nih.gov
Another effective one-pot protocol involves the reaction of 2-aminothiophenol with substituted bromoacetophenones in the presence of a base, leading to good yields (65–86%) of 3-substituted-2H-1,4-benzothiazines. nih.gov These multi-component strategies represent a versatile and powerful toolkit for the efficient construction of the 1,4-benzothiazine scaffold. nih.gov
Structural Elucidation and Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H proton of the thiazine (B8601807) ring, and the O-H proton of the oxime group. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling relationships. The protons on the thiazine ring and the oxime group would likely appear as singlets, and their chemical shifts could be influenced by solvent effects and hydrogen bonding.
Table 1: Hypothetical ¹H NMR Data Specific experimental data for this compound is not prominently available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | Data not available | Data not available | Data not available |
| N-H (Amide) | Data not available | Data not available | Data not available |
| N-OH (Oxime) | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT-135 Analysis
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for each of the eight unique carbon atoms. The carbonyl carbon (C=O) and the oxime carbon (C=NOH) would be expected to resonate at the lowest field (highest ppm values), typically in the range of 150-170 ppm. The carbons of the aromatic ring would appear between approximately 110-140 ppm. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups are expected within the aromatic portion of this specific molecule.
Table 2: Hypothetical ¹³C NMR Data Specific experimental data for this compound is not prominently available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C=O | Data not available | No signal |
| C=NOH | Data not available | No signal |
| Aromatic C-H | Data not available | Positive |
| Aromatic C (quaternary) | Data not available | No signal |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₈H₆N₂O₂S), high-resolution mass spectrometry (HRMS) would confirm the molecular ion peak [M]⁺ at m/z corresponding to its calculated exact mass. The fragmentation pattern would likely involve the loss of small, stable molecules such as NO, CO, and HCN, providing corroborative evidence for the proposed structure.
Table 3: Expected Mass Spectrometry Data Specific experimental fragmentation data for this compound is not prominently available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | ~194.0150 | Molecular Ion |
| Fragments | Data not available | Data not available |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations would include the O-H stretch of the oxime group (a broad band around 3200-3500 cm⁻¹), the N-H stretch of the amide in the thiazine ring (around 3100-3300 cm⁻¹), the C=O stretch of the ketone (around 1680-1700 cm⁻¹), and the C=N stretch of the oxime (around 1620-1680 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.
Table 4: Expected IR Absorption Bands Specific experimental IR data for this compound is not prominently available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Oxime) | Data not available |
| N-H (Amide) | Data not available |
| C=O (Ketone) | Data not available |
| C=N (Oxime) | Data not available |
| C=C (Aromatic) | Data not available |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated benzothiazine system would result in characteristic absorption bands in the UV-Vis spectrum. Typically, π → π* transitions associated with the aromatic ring and conjugated system would lead to strong absorptions in the 200-400 nm range. The n → π* transitions, involving non-bonding electrons on the oxygen, nitrogen, and sulfur atoms, would also be present, likely as weaker bands at longer wavelengths.
Table 5: Expected UV-Vis Absorption Data Specific experimental UV-Vis data for this compound is not prominently available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Transition | λmax (nm) |
| π → π | Data not available |
| n → π | Data not available |
X-ray Crystallography for Solid-State Molecular Conformation
Table 6: Hypothetical X-ray Crystallography Data Specific experimental crystallographic data for this compound is not available in the surveyed literature. The table below illustrates the type of data obtained from this analysis.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. researchgate.net For novel or synthesized molecules, this analysis is crucial for verifying the empirical formula and assessing the purity of the sample. The most common method, combustion analysis, quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). researchgate.netmt.com This data is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula.
For this compound, the molecular formula is established as C₈H₆N₂O₂S. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental findings from research literature for this exact compound are not available, the calculated values serve as a benchmark for any future experimental verification. A close correlation between experimentally found values and the calculated percentages would confirm the atomic composition and lend significant support to the structural elucidation of the compound.
The theoretical elemental percentages for C₈H₆N₂O₂S are detailed in the table below.
Table 1: Elemental Composition of this compound
| Element | Symbol | Calculated Mass % |
| Carbon | C | 49.47% |
| Hydrogen | H | 3.11% |
| Nitrogen | N | 14.42% |
| Sulfur | S | 16.51% |
| Oxygen | O | 16.48% |
Computational and Theoretical Investigations of 2h 1,4 Benzothiazine 2,3 4h Dione 3 Oxime
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties based on the principles of quantum mechanics. Electronic structure theories, particularly those implemented in computational software, allow for the precise determination of a molecule's electronic and geometric features.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orgscirp.org It is employed to optimize molecular geometry, providing accurate predictions of bond lengths, bond angles, and dihedral angles. rsc.org For benzothiazine derivatives, DFT calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d) or 6-311G**. rsc.orgnih.gov
These calculations yield the most stable, low-energy three-dimensional arrangement of the atoms in 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime. The optimized geometry is critical for understanding the molecule's steric and electronic properties. Furthermore, DFT is used to calculate various electronic properties, such as dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. nih.gov
| Parameter | Description | Typical Computational Approach |
| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | DFT with B3LYP/6-31G(d) basis set |
| Dipole Moment | A measure of the overall polarity of the molecule. | Calculated from the optimized geometry. |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Calculated using DFT. |
| MEP Map | A visual representation of the electrostatic potential on the molecule's surface. | Generated from DFT calculations. |
This table provides an overview of parameters typically determined through DFT studies for compounds like this compound.
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. scispace.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, lower kinetic stability, and higher polarizability. scirp.orgnih.gov Conversely, a large energy gap implies high stability and low reactivity. scirp.org Analysis of the HOMO-LUMO gap provides insights into the bioactivity and electrical transport properties of the molecule. scispace.com For related 1,2-benzothiazine derivatives, calculated HOMO-LUMO gaps have been reported in the range of 4.43 to 5.12 eV. rsc.org
| Orbital/Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and stability. |
This interactive table outlines the components of Frontier Molecular Orbital analysis and their importance in understanding the electronic behavior of this compound.
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For this compound, the flexibility of the six-membered thiazine (B8601807) ring is of particular interest. X-ray crystallography studies of a closely related compound, (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime, have shown that the thiazine ring adopts an envelope conformation. nih.govresearchgate.net In this arrangement, one atom is displaced from the plane formed by the other atoms in the ring. nih.govresearchgate.net
Computational methods are used to explore the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. By calculating the relative energies of these different conformations, an energetic profile can be constructed. This profile helps to determine the most stable (lowest energy) conformer, which is the most likely to be populated under standard conditions, and provides information on the energy barriers to conformational change.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or nucleic acid (receptor). These methods are fundamental in drug discovery and molecular biology.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.
For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Electrostatic Interactions: Result from the attraction between oppositely charged regions of the ligand and receptor.
The output of a docking simulation provides a model of the binding mode, showing the precise three-dimensional arrangement of the ligand within the active site and highlighting the key amino acid residues involved in the interaction. nih.govnih.gov
A primary goal of molecular docking is to provide a quantitative prediction of the binding affinity between a ligand and a receptor. This affinity is typically expressed as a binding energy, often in units of kcal/mol. A more negative binding energy indicates a stronger and more stable interaction.
The scoring functions used in docking programs estimate this binding free energy by considering factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty. While these scores are approximations, they are highly useful for ranking different compounds and predicting which ones are most likely to be potent binders. For example, docking studies on novel benzothiazole (B30560) derivatives have reported binding energies ranging from -9.1 to -9.7 kcal/mol against various protein targets. mdpi.com This quantitative assessment is invaluable for prioritizing compounds for further experimental testing in drug development pipelines. mdpi.com
| Parameter | Description | Units | Significance |
| Binding Energy | The estimated free energy of binding between the ligand and the receptor. | kcal/mol | A lower (more negative) value indicates a higher predicted binding affinity. |
| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | nM, µM | A lower value indicates a more potent inhibitor. Often estimated from binding energy. |
This table summarizes the key quantitative outputs from molecular docking simulations used to assess the binding affinity of ligands such as this compound.
In Silico Pharmacokinetic and Pharmacodynamic Modeling (ADME Analysis)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting the drug-like properties of a molecule. While specific ADME data for this compound is not extensively documented, analysis of its core structure and related benzothiazine and benzothiazole derivatives provides a strong predictive foundation. researchgate.netnih.govugm.ac.idjaper.in
A key component of ADME prediction is the assessment of "drug-likeness," often evaluated using Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule establishes that a compound is more likely to be an orally active drug if it adheres to the following criteria:
A molecular weight of less than 500 Daltons.
No more than 5 hydrogen bond donors (total of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org
The molecular formula for this compound is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol . scbt.com Based on its structure, the compound has 2 hydrogen bond donors (from the N-H and O-H groups) and 4 hydrogen bond acceptors (two oxygens in the dione (B5365651), one oxygen in the oxime, and the nitrogen in the oxime). These values fall well within the parameters of Lipinski's rule.
Computational studies on related benzothiazole and benzothiazine derivatives consistently show that these classes of compounds generally possess favorable ADME profiles. researchgate.netnih.gov For instance, many synthesized benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives were found to comply with the Lipinski Rule of Five, suggesting good drug-likeness properties. nih.govresearchgate.net Furthermore, these studies often show good intestinal absorption and bioavailability based on Veber's rule, which considers the number of rotatable bonds and the polar surface area. nih.govresearchgate.net It is predicted that this compound would exhibit similar favorable characteristics, indicating a high potential for oral bioavailability.
| ADME Parameter | Predicted Value/Compliance for this compound | Guideline/Rule |
|---|---|---|
| Molecular Weight | 194.21 | < 500 Daltons (Lipinski's Rule) wikipedia.org |
| Hydrogen Bond Donors | 2 | ≤ 5 (Lipinski's Rule) wikipedia.org |
| Hydrogen Bond Acceptors | 4 | ≤ 10 (Lipinski's Rule) wikipedia.org |
| Log P (Octanol-Water Partition Coefficient) | Predicted to be < 5 | ≤ 5 (Lipinski's Rule) wikipedia.org |
| Oral Bioavailability | Predicted to be high | General compliance with Lipinski's and Veber's rules observed in related structures. nih.govresearchgate.net |
Prediction of Protonation Constants and Equilibrium Speciation
The protonation constant (pKa) is a critical physicochemical parameter that influences a molecule's solubility, absorption, and interaction with biological targets. nih.gov The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. For this compound, there are two primary sites susceptible to protonation or deprotonation under physiological conditions: the amide N-H group in the thiazine ring and the hydroxyl (-OH) group of the oxime.
Computational methods, particularly those based on quantum mechanics, are widely used to predict pKa values. nih.gov These methods calculate the standard free energy difference (ΔG) between the protonated and deprotonated forms of the molecule in a solvent, which is then related to the pKa.
Oxime Hydroxyl Group (-NOH): The hydroxyl group of the oxime is acidic and can be deprotonated to form an oximate anion (-NO⁻). The pKa of oximes can be estimated computationally, and studies have shown correlations between pKa and the chemical shifts of the oximino proton in NMR spectroscopy. nih.gov
Amide Nitrogen (-NH-): The amide proton is also acidic, though generally less so than the oxime proton. It can be deprotonated to form an amide anion. The acidity is influenced by the two adjacent carbonyl groups, which help to stabilize the resulting negative charge through resonance.
Basic Sites: While the molecule is primarily acidic, the nitrogen atom of the oxime and the carbonyl oxygens possess lone pairs of electrons and could theoretically be protonated under strongly acidic conditions, though this is less relevant at physiological pH.
The equilibrium speciation of the compound in a solution is dependent on the pH. At different pH values, the molecule can exist in its neutral form, or as one of its deprotonated anionic forms. Understanding this distribution is key to predicting its behavior in different biological compartments.
| Species | Structure | Predominant pH Range |
|---|---|---|
| Neutral Form | This compound | Acidic to Neutral pH |
| Anionic Form 1 (Oximate) | Deprotonation at the oxime -OH group | Neutral to Basic pH |
| Anionic Form 2 (Amide) | Deprotonation at the amide -NH group | Basic pH |
| Dianionic Form | Deprotonation at both sites | Strongly Basic pH |
Thermodynamic Characterization of Related Systems
The thermodynamic properties of a molecule, such as its stability and reactivity, can be effectively characterized using computational methods like Density Functional Theory (DFT). mdpi.commdpi.com These calculations provide insights into the electronic structure and energy of the molecule. For the 1,4-benzothiazine scaffold, DFT studies reveal key information about its chemical behavior. mdpi.comresearchgate.net
Key thermodynamic and electronic parameters investigated computationally for related benzothiazole and benzothiazine systems include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. mdpi.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a smaller energy gap suggests the molecule is more reactive. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, other reactivity descriptors can be calculated. These include chemical hardness (η), which measures resistance to change in electron distribution, and chemical softness (σ), which is the reciprocal of hardness. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
DFT studies on various benzothiazole derivatives have reported HOMO-LUMO energy gaps in the range of 4.46–4.73 eV, indicating a good degree of stability. mdpi.com These computational approaches allow for the evaluation of how different substituents on the benzothiazine ring system would affect its electronic and thermodynamic properties.
| Thermodynamic/Electronic Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | DFT (e.g., B3LYP/6-311G) mdpi.com |
| LUMO Energy | Indicates electron-accepting ability. | DFT (e.g., B3LYP/6-311G) mdpi.com |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. mdpi.com | DFT mdpi.com |
| Chemical Hardness (η) | Measures resistance to deformation of electron cloud. | Calculated from HOMO/LUMO energies. mdpi.com |
| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity. | Calculated from HOMO/LUMO energies. mdpi.com |
| Enthalpy of Formation (ΔHf) | Indicates the stability of the molecule. | DFT with isodesmic reactions. nih.gov |
Structure Activity Relationship Sar Investigations Within the 1,4 Benzothiazine Class
General Principles of Benzothiazine-Based SAR
The 1,4-benzothiazine nucleus is a heterocyclic system where a benzene (B151609) ring is fused to a 1,4-thiazine ring. A key structural feature is the non-planar conformation of the thiazine (B8601807) ring, which often adopts a fold along the nitrogen-sulfur (N-S) axis. cbijournal.com This conformation is believed to be critical for its interaction with various biological targets, a characteristic it shares with structurally similar phenothiazines. cbijournal.com
The biological profile of 1,4-benzothiazine derivatives is broad, encompassing antimicrobial, anticancer, anti-inflammatory, antihypertensive, and neuroprotective activities, among others. nih.govresearchgate.netcbijournal.com The SAR principles suggest that the core scaffold provides the essential framework for binding, while the nature, position, and orientation of various substituents dictate the specific activity and potency. Systematic analysis of analogs, where parts of the molecule are altered, allows researchers to map the pharmacophoric requirements for a desired biological effect. nih.gov For instance, replacing the sulfur atom in the benzothiazine skeleton with oxygen to form a 1,4-benzoxazine often leads to a decrease in certain activities, such as apoptosis induction, highlighting the critical role of the sulfur atom in molecular recognition. nih.gov
Influence of Substituents on Functional Activity
The functional activity of 1,4-benzothiazine derivatives is highly dependent on the substituents attached to the heterocyclic system. Modifications at the N-4 position of the thiazine ring and various positions on the benzene ring have been extensively studied to optimize biological effects.
For example, in a series of analogs designed to induce apoptosis, the nature of the heterocyclic skeleton and the side chain were found to be critical. nih.gov While replacing the 1,4-benzothiazine core with a 1,2,3,4-tetrahydroquinoline (B108954) did not significantly alter activity, substitution with a 1,4-benzoxazine moiety diminished it. nih.gov Furthermore, modifications to a side chain, such as replacing an imidazole (B134444) group with piperazine, also decreased apoptotic activity, whereas transforming a terminal alcohol group into an ether or olefin enhanced it. nih.gov
In the context of anticancer activity, substitutions on the 1,4-benzothiazine scaffold have been shown to modulate efficacy against lung cancer cell lines. Studies have indicated that the presence of an unbranched alkyl group on the thiazine ring can increase anticancer activity.
The following table summarizes key SAR findings for various 1,4-benzothiazine derivatives:
| Benzothiazine Core/Derivative Type | Substituent/Modification | Effect on Biological Activity | Target/Application | Reference |
|---|---|---|---|---|
| 1,4-Benzothiazine | Replacement of S with O (to form 1,4-Benzoxazine) | Decreased activity | Apoptosis Induction | nih.gov |
| 1,4-Benzothiazine with side chain | Replacement of imidazole with piperazine | Decreased activity | Apoptosis Induction | nih.gov |
| 1,4-Benzothiazine with side chain | Removal/transformation of an alcoholic group to an ether | Increased activity | Apoptosis Induction | nih.gov |
| 2,3-disubstituted-1,4-benzothiazines | Addition of unbranched alkyl group to thiazine ring | Increased activity | Anti-lung cancer | |
| 2H-1,4-benzothiazin-3(4H)-one | (4-phenyl-1-piperazinyl)alkyl moieties at C-2 position | Potent antihypertensive effects | Antihypertensive |
Contribution of the Oxime Moiety to Molecular Recognition
The introduction of an oxime (=N-OH) or oxime ether (=N-OR) group into the 1,4-benzothiazine scaffold, as seen in 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime, significantly influences its interaction with biological targets. The oxime functional group is versatile; its unique electronic properties allow it to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). nih.gov This dual capability enhances its potential for forming strong and specific interactions within the binding pockets of enzymes and receptors.
In medicinal chemistry, oximes are often used as bioisosteres for other functional groups, such as ketones or even peptide bonds. nih.gov Their incorporation can lead to compounds with improved stability and altered pharmacokinetic profiles. The stereochemistry of the oxime (E/Z isomerism) is also a critical factor, as different isomers can exhibit distinct physical properties and biological activities due to their different spatial arrangements. nih.gov
Studies on oxime and oxime ether derivatives of 1,4-benzothiazine have demonstrated their potential as antifungal agents. researchgate.netnih.gov These compounds were designed as constrained analogs of the known antifungal drug Oxiconazole. Their mechanism of action is believed to involve the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. The oxime moiety likely plays a crucial role in coordinating with the heme iron atom in the active site of CYP51, contributing to the inhibitory activity. researchgate.netnih.gov
Correlation of Computational Predictions with Experimental Observations
Computational modeling has become an indispensable tool in SAR studies of 1,4-benzothiazine derivatives, allowing for the prediction of molecular properties and binding interactions before synthesis. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are frequently employed to rationalize experimental findings and guide the design of new compounds.
Molecular docking studies have been successfully used to predict the binding modes of 1,4-benzothiazine-based inhibitors within the active sites of their target enzymes. For instance, the docking of 1,4-benzothiazine oxime ether derivatives into the active site of Candida albicans CYP51 helped to explain their antifungal activity. researchgate.netnih.gov Similarly, docking simulations of novel 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives in the active site of acetylcholinesterase (AChE) revealed key interactions, such as π-π stacking with tryptophan residues (Trp86 and Trp286) and hydrogen bonding with serine residues (Ser293), which correlated well with their observed in vitro inhibitory activity. nih.gov
In another study, novel 1,4-benzothiazine-3-one derivatives were designed as anticonvulsant agents. DFT studies were used to calculate reactivity descriptors like HOMO-LUMO energy gaps, which suggested that compounds with higher predicted activity had specific electronic properties. These computational results were subsequently confirmed by experimental biological assays.
Elucidation of Molecular Mechanisms in Biological Contexts (e.g., enzyme inhibition, modulation of cellular pathways)
The diverse biological activities of 1,4-benzothiazine derivatives are a result of their interaction with a variety of molecular targets, leading to the modulation of different cellular pathways.
Enzyme Inhibition: A primary mechanism of action for many benzothiazine compounds is enzyme inhibition.
Acetylcholinesterase (AChE) Inhibition: Certain 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives have been identified as effective AChE inhibitors, a key strategy in the management of Alzheimer's disease. nih.gov
Protease Inhibition: 2-Amino-4H-3,1-benzothiazin-4-ones have shown inhibitory activity against cysteine proteases like human cathepsin L and serine proteases such as human leukocyte elastase (HLE). nih.gov
CYP51 Inhibition: As mentioned, oxime derivatives of 1,4-benzothiazine can act as antifungal agents by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov
Carbonic Anhydrase (CA) Inhibition: Benzothiazole-based analogs have been designed to inhibit cancer-associated CA isoforms IX and XII. researchgate.net
Modulation of Cellular Pathways:
Apoptosis: Some 1,4-benzothiazine derivatives can induce apoptosis (programmed cell death) in thymocytes. The mechanism involves a complex biochemical cascade, including the activation of caspases (caspase-3, -8, and -9), which are key executioner enzymes in the apoptotic pathway. nih.gov
Ion Channel Modulation: Derivatives of 1,4-benzothiazine have been reported to act as calcium channel antagonists, which is relevant for their antihypertensive effects.
The specific functional groups on the benzothiazine scaffold are critical for determining which enzyme or pathway is targeted.
Rational Design for Targeted Activity
Rational drug design leverages the understanding of SAR and molecular mechanisms to create novel compounds with improved potency, selectivity, and pharmacokinetic properties. This approach has been widely applied to the 1,4-benzothiazine class.
For example, new phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed as potential anticancer agents by referencing the structures of known topoisomerase II inhibitors like dexrazoxane. mdpi.comresearchgate.net The design incorporated a planar polyaromatic 1,2-benzothiazine scaffold, a flexible linker, and a phenylpiperazine moiety to optimize interactions with the DNA-Topo II complex. mdpi.com
Similarly, benzothiazole-based derivatives were designed as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov By analyzing the binding mode of known inhibitors, new compounds were developed to specifically target the SH2 domain of STAT3, leading to the discovery of a promising therapeutic candidate. nih.gov The design of novel carbonic anhydrase inhibitors also followed a rational approach, where the core structure of a known inhibitor (SLC-0111) was modified by replacing a phenyl group with a benzothiazole (B30560) motif to generate potent and selective inhibitors against cancer-related CA isoforms. researchgate.net This strategy of scaffold hopping and substituent modification based on known pharmacophores is a hallmark of rational design in the development of benzothiazine-based therapeutic agents.
Advanced Derivatization and Applications of the 1,4 Benzothiazine Scaffold
Hybrid Molecule Construction (e.g., Thiazole (B1198619)/Thiadiazole-Benzothiazine Conjugates)
The strategy of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a well-established approach in drug discovery to develop agents with potentially enhanced activity or novel mechanisms of action. The 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime scaffold is a candidate for such molecular hybridization.
While direct conjugation of thiazole or thiadiazole moieties to the 3-oxime position of this compound is not extensively documented in readily available literature, the general reactivity of the parent 1,4-benzothiazin-3-one scaffold provides a blueprint for such syntheses. For instance, the nitrogen at the 4-position can be functionalized with a side chain that incorporates a thiazole or thiadiazole ring. A common synthetic route involves the N-alkylation of the benzothiazine ring with a haloalkyl-substituted heterocycle.
Another approach involves the synthesis of 1,2,3-triazole-linked benzothiazine conjugates through click chemistry. Research has shown the successful synthesis of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives by reacting N-propargylated benzothiazinones with various azides. nih.gov This methodology could theoretically be adapted to incorporate thiazole or thiadiazole-azide derivatives, thus linking them to the benzothiazine core through a stable triazole bridge.
Table 1: Potential Strategies for Thiazole/Thiadiazole-Benzothiazine Conjugate Synthesis
| Starting Material | Reagent | Linkage Type | Potential Product Class |
|---|---|---|---|
| This compound | Haloalkyl-thiazole/-thiadiazole | N-Alkyl | N-Thiazolyl/Thiadiazolylalkyl-benzothiazine hybrids |
Synthesis of Multifunctional Benzothiazine Derivatives
The inherent reactivity of the this compound scaffold allows for the introduction of various functional groups, leading to multifunctional derivatives. The synthesis of such compounds is aimed at exploring the structure-activity relationship and discovering molecules with improved biological profiles.
Derivatization can occur at several positions:
The N-H group at the 4-position: This site is readily alkylated or acylated to introduce a wide array of substituents. For example, reaction with various alkyl or aryl halides in the presence of a base can introduce new side chains.
The Oxime Group: The hydroxyl group of the oxime can be etherified or esterified. The oxime nitrogen also presents opportunities for further reactions.
The Benzene (B151609) Ring: Electrophilic aromatic substitution can introduce functional groups such as nitro, halo, or alkyl groups onto the benzene portion of the scaffold, although the reactivity is influenced by the existing substituents.
Studies on related 1,4-benzothiazin-3-one structures have demonstrated the synthesis of derivatives bearing bisamide side chains, which have been investigated for their antibacterial properties. frontiersin.org This highlights the potential to introduce complex functionalities that can interact with biological targets.
Development of Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid biological evaluation of large numbers of compounds. The development of compound libraries based on a common scaffold, such as 1,4-benzothiazine, is a key strategy in this process. The goal is to create a diverse set of molecules by systematically varying the substituents around the core structure.
The synthetic versatility of this compound makes it a suitable starting point for combinatorial synthesis and the creation of focused libraries. By employing various synthetic reactions on the N-H, oxime, and aromatic ring positions, a library of derivatives can be generated.
While specific HTS libraries built from this compound are not explicitly detailed in the surveyed literature, the principles of library design are well-established. Parallel synthesis techniques can be employed to efficiently create a multitude of derivatives for screening against various biological targets, such as enzymes or receptors, to identify "hit" compounds for further development. The synthesis of diverse 1,4-benzothiazine derivatives for antimicrobial screening has been reported, demonstrating the application of this scaffold in generating libraries for biological testing. nih.govnih.gov
Future Research Directions and Methodological Advancements for 2h 1,4 Benzothiazine 2,3 4h Dione 3 Oxime
Innovation in Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research on 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime will undoubtedly focus on the development of more environmentally benign and sustainable synthetic methodologies. Current synthetic approaches often rely on conventional heating and organic solvents. The future direction points towards the adoption of alternative energy sources and greener reaction media.
Key areas for innovation include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. nih.govmdpi.com
Ultrasonic-Assisted Synthesis (Sonochemistry): Sonication provides a mechanical energy source that can enhance reaction rates and yields, offering a green alternative to traditional thermal methods. mdpi.com
Solvent-Free and Aqueous Synthesis: The development of solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry that can drastically reduce the environmental footprint of synthetic processes. nih.govnih.gov
Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers high selectivity and mild reaction conditions, presenting a highly sustainable approach to the synthesis of complex molecules. mdpi.com
Use of Greener Catalysts: Exploration of reusable solid-supported catalysts, nanocatalysts, and metal-free catalysts will be crucial in developing more sustainable synthetic protocols for benzothiazine derivatives. nih.govrsc.org
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, fewer byproducts. |
| Sonochemistry | Enhanced reaction rates and yields. |
| Solvent-Free/Aqueous Synthesis | Reduced use of hazardous organic solvents, lower environmental impact. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. |
| Nanocatalysis | High catalytic activity, potential for recyclability. |
Deeper Mechanistic Understanding of Chemical Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of new derivatives with desired properties. Future research will likely involve a synergistic combination of experimental and computational studies to elucidate intricate mechanistic details.
Key research avenues include:
Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states involved in the formation and reactions of the target molecule. rsc.orgresearchgate.netnih.gov Such studies can help in predicting reactivity and designing more efficient synthetic routes.
In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can be employed to monitor reaction progress in real-time, allowing for the identification of transient intermediates and a more detailed understanding of reaction kinetics.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Advanced Characterization Techniques beyond Standard Spectroscopy
While standard spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable for routine characterization, a deeper understanding of the structural and electronic properties of this compound and its derivatives necessitates the application of more advanced analytical methods.
Future characterization efforts should include:
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. The crystal structure of the closely related (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate has been reported, revealing an envelope conformation for the thiazine (B8601807) ring. nih.govresearchgate.net Similar studies on the title compound and its derivatives would be highly valuable.
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within the molecule, which is crucial for the unambiguous assignment of complex structures.
Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can aid in the interpretation of complex spectra and provide a more profound understanding of the molecule's electronic and vibrational properties. researchgate.net
| Advanced Characterization Technique | Information Gained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, intermolecular interactions. nih.govresearchgate.net |
| 2D NMR Spectroscopy | Detailed atomic connectivity and structural elucidation. |
| Computational Spectroscopy | Deeper interpretation of experimental spectra, understanding of electronic and vibrational properties. researchgate.net |
Machine Learning and Artificial Intelligence for Predictive Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and discovery of new this compound derivatives with tailored properties.
Future applications of ML and AI in this area include:
Predictive Modeling of Properties: ML models can be trained on existing datasets of benzothiazine derivatives to predict various properties, such as biological activity, toxicity, and photophysical characteristics, for novel, yet-to-be-synthesized compounds. nih.gov
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules, potentially uncovering more sustainable and cost-effective pathways. engineering.org.cn
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize waste. chemai.io
De Novo Molecular Design: Generative models can be employed to design novel benzothiazine derivatives with desired property profiles, expanding the accessible chemical space.
Exploration of New Application Domains beyond Pharmaceutical Relevance
While the primary focus of research on 1,4-benzothiazine derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields. rsc.orgresearchgate.net Future research should actively explore these non-pharmaceutical applications.
Potential new application domains include:
Materials Science: The fused aromatic system and the presence of heteroatoms in the benzothiazine scaffold make these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Agrochemicals: The biological activity of benzothiazine derivatives could be harnessed for the development of new herbicides, fungicides, or insecticides. rsc.org
Functional Dyes and Pigments: The chromophoric nature of the benzothiazine core could be exploited in the design of novel dyes and pigments with specific optical properties.
Multidisciplinary Research Integrating Synthetic Chemistry with Materials Science and Catalysis
The future of research on this compound will be characterized by a move towards more collaborative and multidisciplinary projects. The integration of synthetic chemistry with materials science, catalysis, and computational chemistry will be crucial for unlocking the full potential of this versatile heterocyclic system.
Examples of multidisciplinary research directions include:
Benzothiazine-Based Polymers: The synthesis and characterization of polymers incorporating the this compound moiety could lead to new materials with unique thermal, optical, or electronic properties. rsc.org
Catalyst Development: The nitrogen and sulfur atoms in the benzothiazine ring can act as coordination sites for metal ions, suggesting the potential for developing novel benzothiazine-based ligands for catalysis.
Chemosensors: The ability of the benzothiazine scaffold to interact with various analytes could be explored for the development of new chemosensors for environmental or biological monitoring.
By pursuing these future research directions and embracing methodological advancements, the scientific community can continue to expand the fundamental knowledge and practical applications of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime and its derivatives?
The compound and its derivatives are typically synthesized via ligand-metal coordination reactions. For example, diorganotin(IV) complexes can be prepared by reacting diorganotin(IV) dichlorides (e.g., Me₂SnCl₂, Et₂SnCl₂, Ph₂SnCl₂) with the ligand (2H)-1,4-benzothiazine-2,3-(4H)-dione dioxime in anhydrous ethanol under reflux conditions . Derivatives with pharmacological moieties, such as (4-phenyl-1-piperazinyl)alkyl groups, are synthesized by introducing substituents at the 2-position of the benzothiazinone core, followed by purification via recrystallization . Key steps include optimizing stoichiometry, solvent selection (e.g., ethanol, 1,4-dioxane/water mixtures), and characterization via melting point analysis and spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound and its metal complexes?
Q. What factors influence the thermodynamic stability of metal complexes with this ligand?
Thermogravimetric analysis (TGA) and theoretical calculations (e.g., HF/3-21G*) reveal that stability depends on:
- Steric effects : Alkyl groups (e.g., Me, Et) at axial positions enhance stability compared to bulky aryl groups (e.g., Ph) .
- Coordination geometry : Bidentate N,N′-ligand binding modes favor stable octahedral or trigonal bipyramidal configurations .
- Solvent interactions : Polar solvents like ethanol improve solubility and reaction yields .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of organotin complexes with this ligand?
Theoretical studies using Hartree-Fock (HF) or density functional theory (DFT) at the 3-21G* basis set level can model:
- Geometric isomer stability : Compare axial vs. equatorial alkyl group orientations in diorganotin complexes .
- Reaction pathways : Simulate ligand dissociation kinetics (critical for antitumor activity) by analyzing Sn–N bond lengths (<2.39 Å correlates with inactivity) .
- Electronic properties : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and ligand-metal charge transfer .
Q. How to address contradictions in biological activity data across derivatives?
Contradictions often arise from:
- Structural variations : Small changes in substituents (e.g., phenyl vs. heteroaryl groups) alter binding to targets like calcium channels or calmodulin .
- Assay conditions : Differences in cell lines, concentration ranges, or in vivo models (e.g., spontaneously hypertensive rats) affect activity outcomes .
- Mechanistic ambiguity : Compounds may act via multiple pathways (e.g., calcium antagonism vs. HDAC inhibition), requiring orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity screens) .
Q. What experimental design considerations are critical for evaluating anticancer activity?
- Dose-response profiling : Use IC₅₀ values to compare potency across tumor cell lines (e.g., MCF-7, HeLa) .
- Mode-of-action studies : Combine apoptosis assays (Annexin V/PI staining), cell cycle analysis, and Western blotting for apoptotic markers (e.g., caspase-3) .
- In vivo validation : Assess pharmacokinetics (bioavailability, half-life) and toxicity in rodent models, prioritizing derivatives with low STOT (specific target organ toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
